molecular formula C17H24N2O B7017134 3-[1-[(2-Cyclopentyl-2-methoxyethyl)amino]ethyl]benzonitrile

3-[1-[(2-Cyclopentyl-2-methoxyethyl)amino]ethyl]benzonitrile

Cat. No.: B7017134
M. Wt: 272.4 g/mol
InChI Key: UJURXVGRIMSJHQ-UHFFFAOYSA-N
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Description

3-[1-[(2-Cyclopentyl-2-methoxyethyl)amino]ethyl]benzonitrile is an organic compound characterized by a benzonitrile core with a substituted aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[(2-Cyclopentyl-2-methoxyethyl)amino]ethyl]benzonitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the Aminoethyl Intermediate: The initial step involves the reaction of 2-cyclopentyl-2-methoxyethanol with an appropriate amine to form the aminoethyl intermediate.

    Nitrile Formation: The intermediate is then reacted with a benzonitrile derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[1-[(2-Cyclopentyl-2-methoxyethyl)amino]ethyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzonitrile core.

    Reduction: Reduced forms of the nitrile group, potentially forming primary amines.

    Substitution: Substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

3-[1-[(2-Cyclopentyl-2-methoxyethyl)amino]ethyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[1-[(2-Cyclopentyl-2-methoxyethyl)amino]ethyl]benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-[(2-Cyclopentyl-2-methoxyethyl)amino]ethyl]benzamide
  • 3-[1-[(2-Cyclopentyl-2-methoxyethyl)amino]ethyl]benzylamine
  • 3-[1-[(2-Cyclopentyl-2-methoxyethyl)amino]ethyl]benzoic acid

Uniqueness

3-[1-[(2-Cyclopentyl-2-methoxyethyl)amino]ethyl]benzonitrile is unique due to its specific structural features, such as the presence of a nitrile group and a cyclopentyl-methoxyethyl substituent

Properties

IUPAC Name

3-[1-[(2-cyclopentyl-2-methoxyethyl)amino]ethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-13(16-9-5-6-14(10-16)11-18)19-12-17(20-2)15-7-3-4-8-15/h5-6,9-10,13,15,17,19H,3-4,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJURXVGRIMSJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)NCC(C2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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